(3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone, also known as CMAR, is a synthetic compound that belongs to the class of designer drugs known as synthetic cannabinoids. These compounds are designed to mimic the effects of natural cannabinoids, such as THC found in marijuana. CMAR is a potent psychoactive substance that has gained popularity in recent years due to its ability to produce euphoric and hallucinogenic effects.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of complex organic compounds like "(3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone" often involves multi-step chemical reactions, aiming to achieve specific molecular configurations that confer unique properties to the compound. Studies have detailed methods for synthesizing related compounds, highlighting techniques such as microwave-assisted synthesis for efficient and environmentally friendly reactions. For example, the synthesis of novel pyrazoline derivatives has been explored for their potential anti-inflammatory and antibacterial properties, demonstrating the versatility of chlorophenyl and methoxyphenyl components in medicinal chemistry (Ravula et al., 2016).

Potential Applications in Cancer Therapy

Compounds with the "this compound" framework have been investigated for their potential applications in cancer therapy. Research on related compounds, such as phenstatin derivatives, has shown that they can inhibit tubulin polymerization, arrest cancer cells in the G2/M phase of the cell cycle, and induce apoptosis, suggesting promising therapeutic potential against cancer (Magalhães et al., 2013).

Antiviral Activity

The antiviral properties of compounds containing chlorophenyl and methoxyphenyl groups have also been a subject of interest. For instance, derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid have demonstrated significant antiviral activity against the Flu A H1N1 virus, highlighting the potential of such compounds in the development of new antiviral drugs (Demchenko et al., 2019).

Environmental and Material Science Applications

Research into the environmental fate and behavior of benzophenone derivatives, closely related to the compound , has provided insights into their reactivity and stability in aqueous solutions. Such studies are crucial for understanding the environmental impact of these compounds and their potential applications in material science, particularly in areas such as photostabilization and UV protection (Santos & Esteves da Silva, 2019).

properties

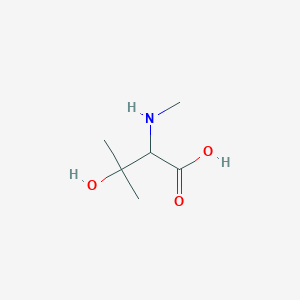

IUPAC Name |

(3-chlorophenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO2/c1-24-19-10-8-15(9-11-19)17-5-2-3-12-22(14-17)20(23)16-6-4-7-18(21)13-16/h4,6-11,13,17H,2-3,5,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXAKSXNCFYJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)amino]-N-(4-fluorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2984412.png)

![Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2984413.png)

![2-(1,3-benzodioxol-5-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2984417.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)

![(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2984431.png)